molecular formula C16H12O3 B14389197 3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one CAS No. 88498-83-3

3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one

Cat. No.: B14389197
CAS No.: 88498-83-3
M. Wt: 252.26 g/mol
InChI Key: JQTUECSFWZMIEF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one is a chemical compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a xanthene core with a hydroxy group and a prop-2-en-1-yl substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Algar-Flynn-Oyamada reaction, which involves the cyclization of chalcones using hydrogen peroxide as a catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized xanthene derivatives.

Scientific Research Applications

3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the xanthene core play crucial roles in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the modulation of signaling pathways involved in cell growth and apoptosis. The exact molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(prop-2-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

88498-83-3

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-hydroxy-2-prop-2-enylxanthen-9-one

InChI

InChI=1S/C16H12O3/c1-2-5-10-8-12-15(9-13(10)17)19-14-7-4-3-6-11(14)16(12)18/h2-4,6-9,17H,1,5H2

InChI Key

JQTUECSFWZMIEF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=C1O)OC3=CC=CC=C3C2=O

Origin of Product

United States

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